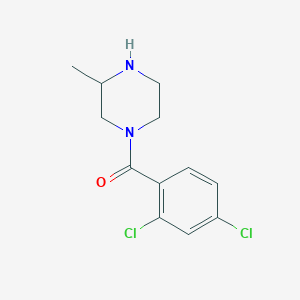

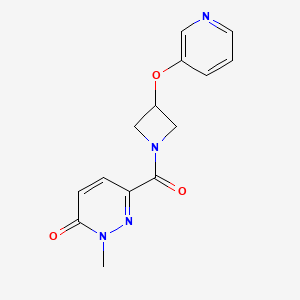

![molecular formula C16H12ClN3 B2466418 11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile CAS No. 163080-53-3](/img/structure/B2466418.png)

11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

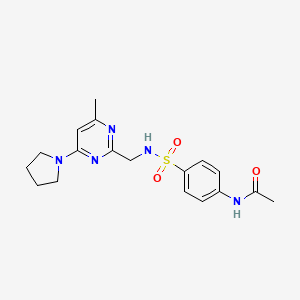

“11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile” is a chemical compound with the molecular formula C16H12ClN3 . It is a part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of this compound is defined by its linear formula, C16H12ClN3 . The molecular weight of the compound is 281.747 .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. It’s important to note that the buyer assumes responsibility to confirm the product identity and/or purity .Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Research has shown innovative methods for synthesizing related compounds, exploring the chemical reactivity of similar carbonitriles towards nucleophilic reagents and their transformation into heterocyclic systems (Ibrahim & El-Gohary, 2016).

- There's also a study on an unusual synthesis approach for tetrahydrobenzo[f]isoquinolines, demonstrating base-catalyzed ring transformation leading to various isoquinoline derivatives (Pratap, Raghunandan, Maulik, & Ram, 2007).

Fluorescence and Optical Properties

- A study has synthesized and characterized novel fluorescent heterocyclic compounds, including imidazo[4,5-a]acridine-11-carbonitriles, demonstrating high fluorescence quantum yields, which might have potential applications in materials science or bioimaging (Sahraei, Pordel, Behmadi, & Razavi, 2013).

Antitumor Activities

- Some research has been conducted on the evaluation of antitumor activities of related isoquinoline derivatives. For instance, pyrazoloisoquinolines and pyridazinopyrazoloisoquinolines were synthesized and screened for their in vitro antitumor activities, showing promise in medicinal chemistry (Hassaneen, Wardkhan, & Mohammed, 2013).

Photophysical and Thermodynamic Properties

- A study on the photophysical and thermodynamic properties of MZ-341 dye, a derivative of benzimidazo[2,1-a]isoquinoline, investigated its performance as an organic sensitizer in Dye-sensitized Solar Cells (DSSCs), highlighting its potential in renewable energy applications (Samani & Hashemianzadeh, 2019).

Novel Synthesis Methods

- Additional studies have focused on developing novel methods for the synthesis of functionalized angular polycyclic azaarenes, including benzimidazo[2,1-a]isoquinolines, which can be essential for creating new pharmaceuticals or materials (Pratap & Ram, 2007).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

11-chloro-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3/c17-15-11-6-2-1-5-10(11)12(9-18)16-19-13-7-3-4-8-14(13)20(15)16/h3-4,7-8H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIBJDHFUUQBZDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(N3C4=CC=CC=C4N=C3C(=C2C1)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

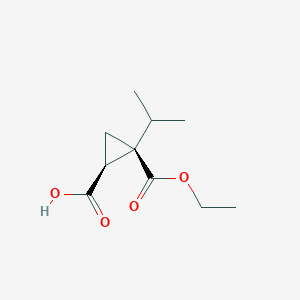

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2466336.png)

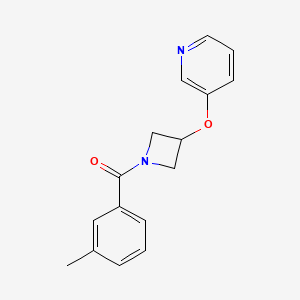

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2466342.png)

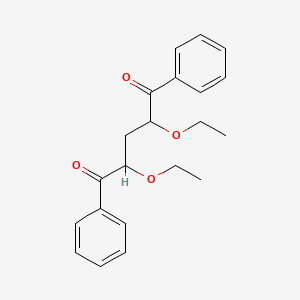

![1,2,3,4-Tetrahydronaphthalen-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2466349.png)

![2-Methyl-4-[3-(triazol-2-yl)azetidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2466353.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2466357.png)